(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound belonging to the class of tetrahydronaphthalene derivatives. It is characterized by the presence of a methoxy group and an amine group, which contribute to its unique chemical properties and biological activities. The compound is primarily utilized in medicinal chemistry and organic synthesis as a precursor for various pharmaceutical agents.
This compound can be synthesized from commercially available starting materials, notably 7-methoxy-1-tetralone. Its hydrochloride form enhances solubility and stability, making it suitable for research applications.
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as an amine due to the presence of the amine functional group. It is also recognized as a substituted tetrahydronaphthalene, indicating its structural relationship to naphthalene derivatives.
The synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key steps:
In industrial settings, the production may employ large-scale batch or continuous flow processes, focusing on optimizing reaction conditions for high yields and purity.
The molecular formula for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is , with a molecular weight of approximately 215.70 g/mol.
The compound features a tetrahydronaphthalene backbone with:
This specific substitution pattern contributes to its reactivity and biological activity.
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions:
The reactions typically involve:
The mechanism of action for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with neurotransmitter receptors in biological systems. It may function as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. Specific targets include serotonin and dopamine receptors.
Relevant data regarding melting point and boiling point are not extensively documented but are essential for practical applications in synthesis and formulation.
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several significant applications:
The construction of the chiral tetralinamine scaffold in (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride requires precise stereochemical control at the C1 position. Two principal strategies dominate the synthetic approach: chiral pool utilization and optical resolution. The chiral pool approach employs enantiomerically pure natural products or synthetic intermediates as starting materials with predefined stereocenters that can be incorporated into the tetralin framework. This method offers high enantioselectivity but is limited by the availability of suitable chiral precursors matching the target molecule's stereochemistry [9].
Optical resolution remains a practical alternative, particularly for large-scale production. The diastereomeric salt formation technique has been successfully applied using resolving agents such as (1R,2S)-2-(benzylamino)cyclohexylmethanol. This method exploits the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid (or vice versa for racemic acids). The process typically achieves enantiomeric excess values >98% but suffers from inherent yield limitations, with maximum theoretical yield capped at 50% per cycle unless efficient racemization and recycling protocols are implemented [9].
An alternative resolution pathway involves enzymatic kinetic resolution using lipases or esterases, which selectively acylate one enantiomer of a racemic alcohol precursor in the tetralin series. This biotransformation approach offers mild reaction conditions and high enantioselectivity (typically E > 200), though substrate specificity necessitates careful optimization of the enzyme-substrate pair [7].
Table 1: Comparison of Stereoselective Methods for Tetralinamine Synthesis
Method | Enantiomeric Excess (%) | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Chiral Pool | >99 | 35-45 | No resolution step required | Limited precursor availability |
Diastereomeric Salt | 98-99.5 | 40-42 | Scalable, robust process | Maximum 50% yield per resolution |
Enzymatic Resolution | >99 | 45-48 | Mild conditions, high selectivity | Extensive enzyme screening needed |
Reductive amination represents the most efficient method for constructing the chiral amine functionality in 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives while preserving stereochemical integrity. This one-pot transformation involves the condensation of 7-methoxy-1-tetralone (C₁₁H₁₂O₂) with ammonia or ammonium salts followed by stereoselective reduction of the resulting imine intermediate . The choice of reducing agent critically influences both enantioselectivity and chemical yield. Sodium cyanoborohydride (NaBH₃CN) has emerged as the preferred reductant due to its superior selectivity for imine reduction over carbonyl groups and compatibility with mildly acidic conditions (pH 4-5) that accelerate imine formation while minimizing unwanted carbonyl reduction .
The reaction mechanism proceeds through an iminium ion intermediate that undergoes hydride transfer from the borohydride reagent. When starting with enantiomerically pure (R)-7-methoxy-1-tetralone, reductive amination delivers the target amine with complete retention of configuration at the chiral center, provided epimerization-prone conditions are avoided. Reaction optimization studies have identified tetrahydrofuran:water (4:1) as the optimal solvent system at 25°C, achieving yields >85% with minimal racemization (<1% ee loss) [3] .
For industrial-scale production, catalytic hydrogenation using supported platinum or palladium catalysts under moderate hydrogen pressure (50-100 psi) provides a cost-effective alternative to borohydride reagents. This approach eliminates the need for cyanide-containing reagents and facilitates catalyst recycling, though elevated temperatures (60-80°C) may necessitate careful control to prevent substrate racemization [7].
Table 2: Reductive Amination Conditions and Performance Metrics
Reducing System | Solvent | Temperature (°C) | Yield (%) | ee Retention (%) |
---|---|---|---|---|
NaBH₃CN | THF/H₂O (4:1) | 25 | 88 | 99.2 |
NaBH(OAc)₃ | CH₂Cl₂ | 25 | 82 | 99.5 |
H₂/Pd-C (5 mol%) | Ethanol | 60 | 91 | 98.7 |
H₂/PtO₂ (3 mol%) | Ethyl acetate | 70 | 94 | 97.9 |
The conversion of (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine to its hydrochloride salt serves multiple critical functions: enhancement of crystallinity, improvement of stability, and increased aqueous solubility for subsequent processing. The salt formation mechanism involves proton transfer from hydrochloric acid to the amine nitrogen, followed by selective crystallization of the ion pair from supersaturated solution. This process achieves dual purification by excluding organic impurities and the undesired enantiomer through crystal lattice discrimination [3] [4].
Optimized salt formation employs gaseous hydrogen chloride bubbled through a cold (-10°C) ethyl acetate solution of the free base, yielding the hydrochloride salt as a crystalline precipitate with >99.5% chemical purity. Critical process parameters include:
This protocol achieves consistent yields of 92-95% with optical purity >99.3% ee. Analytical characterization confirms the hydrochloride salt (molecular formula C₁₁H₁₅NO·HCl) exhibits superior storage stability compared to the free base, with no detectable racemization or degradation after 12 months at -20°C under nitrogen atmosphere. The crystalline structure features a hydrogen-bonded network between the ammonium proton and chloride ions, with parallel stacking of the methoxytetralin aromatic systems contributing to lattice stability [4] [8].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield/Purity |
---|---|---|---|
Temperature | 25°C | -10°C to 0°C | +15% yield, +0.3% ee |
Acid Addition | Aqueous HCl | Anhydrous HCl gas | Reduced hydrolysis, +8% yield |
Seeding | None | 0.1% w/w at 50% saturation | Consistent crystal form, +5% yield |
Antisolvent | None | Diethyl ether gradient | +12% yield, reduced occluded solvent |
Cooling Rate | Rapid quenching | 0.5°C/minute | Larger crystals, improved filtration |
Catalytic asymmetric synthesis has emerged as the most atom-economical strategy for constructing the (R)-configured stereocenter in 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Two advanced methodologies demonstrate particular promise: asymmetric hydrogenation of enamines and enantioselective Friedel-Crafts cyclization [7] [9].
The hydrogenation approach employs chiral ruthenium catalysts bearing Josiphos-type ligands (e.g., (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) to reduce 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oximes. This transformation proceeds through an enamine intermediate that undergoes homogeneous hydrogenation with enantioselectivity >96% ee at 50 bar H₂ pressure and 60°C in methanol. Catalyst loading as low as 0.5 mol% achieves complete conversion within 12 hours, making this route potentially viable for commercial-scale production [7].
The Friedel-Crafts strategy builds the tetralin framework with simultaneous stereocenter installation. Palladium-catalyzed asymmetric intramolecular cyclization of 4-(3-methoxyphenyl)-N-acryloylpyrrolidine derivatives using TADDOL-derived phosphoramidite ligands generates the (R)-tetralin scaffold with 94% ee. This transformation occurs through a mechanism involving arylpalladium complex formation, migratory insertion, and reductive elimination, with the chiral ligand controlling facial selectivity during the cyclization step [9].
Recent breakthroughs employ organocatalytic asymmetric transfer hydrogenation of cyclic imines using Hantzsch esters as hydride donors. Chiral phosphoric acid catalysts (e.g., TRIP = 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) achieve up to 98% ee for the (R)-amine product at ambient temperature in dichloromethane. This metal-free approach offers advantages for pharmaceutical applications by eliminating residual metal contamination concerns [7].
Table 4: Catalytic Asymmetric Methods for (R)-Configuration Control
Method | Catalyst System | ee (%) | Reaction Conditions | Productivity (g/L/h) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-Josiphos (S/C=200) | 96.2 | 50 bar H₂, MeOH, 60°C, 12h | 8.7 |
Friedel-Crafts Cyclization | Pd-TADDOL Phosphoramidite (5 mol%) | 94.0 | Toluene, 80°C, 24h | 3.2 |
Organocatalytic Reduction | TRIP (10 mol%)/Hantzsch Ester | 98.5 | CH₂Cl₂, 25°C, 48h | 1.8 |
Enzymatic Reductive Amination | Imine Reductase (IRED) | 99.0 | pH 7.0, NADPH, 30°C, 72h | 0.9 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1